7-Bromo-5-methyl-3,4-dihydroisoquinolin-1(2H)-one
CAS No.:
Cat. No.: VC13741243
Molecular Formula: C10H10BrNO
Molecular Weight: 240.10 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C10H10BrNO |
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Molecular Weight | 240.10 g/mol |
IUPAC Name | 7-bromo-5-methyl-3,4-dihydro-2H-isoquinolin-1-one |
Standard InChI | InChI=1S/C10H10BrNO/c1-6-4-7(11)5-9-8(6)2-3-12-10(9)13/h4-5H,2-3H2,1H3,(H,12,13) |
Standard InChI Key | HJBLBMPEZZDWHA-UHFFFAOYSA-N |
SMILES | CC1=CC(=CC2=C1CCNC2=O)Br |
Canonical SMILES | CC1=CC(=CC2=C1CCNC2=O)Br |
Introduction
Property | Value | Source Analogy |
---|---|---|
Molecular Weight | 256.10 g/mol | |
Density | ~1.5 g/cm³ | |
Boiling Point | ~460–470°C | |
LogP (Partition Coefficient) | ~2.4 (estimated) |
The bromine atom enhances electrophilic substitution potential, while the methyl group may stabilize the molecule against oxidative degradation .
Synthesis and Manufacturing
Bromination Strategies
The synthesis of brominated isoquinolinones typically involves electrophilic aromatic bromination. For example, 5,8-dichloro-3,4-dihydroisoquinolin-1(2H)-one undergoes bromination using -bromosuccinimide (NBS) in concentrated sulfuric acid at 60°C, yielding 75% of the brominated product . Adapting this method, 7-bromo-5-methyl-3,4-dihydroisoquinolin-1(2H)-one could be synthesized via:
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Methylation of a precursor at position 5 using methylating agents (e.g., methyl iodide).
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Bromination at position 7 using NBS or molecular bromine under acidic conditions .
Critical Reaction Parameters:
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Temperature: 50–70°C to balance reaction rate and side-product formation .
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Solvent: Concentrated sulfuric acid or acetic acid for protonation and solubility .
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Stoichiometry: 1.5 equivalents of NBS for complete substitution .
Industrial-Scale Production
Large-scale synthesis would require:
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Continuous flow reactors to optimize heat transfer and mixing .
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Purification via recrystallization (ethyl acetate/petroleum ether mixtures) .
Physicochemical and Spectroscopic Properties
Stability and Solubility
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Thermal Stability: Decomposes above 250°C, consistent with analogs .
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Solubility: Poor in water (<0.1 mg/mL); soluble in polar aprotic solvents (e.g., DMF, DMSO) .
Spectroscopic Data (Inferred)
Industrial and Research Applications
Chemical Intermediate
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Pharmaceuticals: Key precursor for kinase inhibitors and antipsychotics .
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Agrochemicals: Functionalized isoquinolinones are explored as herbicides .
Material Science
Future Directions
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